molecular formula C13H19O4P B14582684 Diethyl (2-methoxy-2-phenylethenyl)phosphonate CAS No. 61463-85-2

Diethyl (2-methoxy-2-phenylethenyl)phosphonate

Cat. No.: B14582684
CAS No.: 61463-85-2
M. Wt: 270.26 g/mol
InChI Key: TUKKXWSIVXECGY-UHFFFAOYSA-N
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Description

Diethyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-methoxy-2-phenylethenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-methoxy-2-phenylethenyl bromide under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (Li

Properties

CAS No.

61463-85-2

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

(2-diethoxyphosphoryl-1-methoxyethenyl)benzene

InChI

InChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)11-13(15-3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

TUKKXWSIVXECGY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C(C1=CC=CC=C1)OC)OCC

Origin of Product

United States

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